molecular formula C14H17BN2O2S B13649291 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole

Cat. No.: B13649291
M. Wt: 288.2 g/mol
InChI Key: XNUFHNMSRXSRTC-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole is a compound that features a unique combination of boron and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the formation of the boronate ester, which is achieved by reacting phenylboronic acid with pinacol in the presence of a catalyst such as palladium.

    Formation of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may yield boranes .

Mechanism of Action

The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole is unique due to its combination of boron and thiadiazole moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability, reactivity, and versatility .

Properties

Molecular Formula

C14H17BN2O2S

Molecular Weight

288.2 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiadiazole

InChI

InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)12-9-20-17-16-12/h5-9H,1-4H3

InChI Key

XNUFHNMSRXSRTC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSN=N3

Origin of Product

United States

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